6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine
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Overview
Description
6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine is an organic compound belonging to the class of imidazo[1,2-a]pyrazines. These compounds are characterized by an imidazole ring fused to a pyrazine ring, forming a heterocyclic aromatic structure. This compound has a molecular formula of C13H12N4 and a molecular weight of 224.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine typically involves the condensation of aniline derivatives with α-bromoacetophenone derivatives, followed by cyclization with 2-aminopyridines . The reaction conditions often include the use of solid alumina and room temperature for the initial cross-coupling, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halogens, alkylating agents, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives .
Scientific Research Applications
6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can inhibit enzymes such as COX by binding to their active sites, thereby blocking the conversion of arachidonic acid to inflammatory mediators.
Pathways Involved: The inhibition of COX enzymes leads to reduced production of prostaglandins, which are involved in inflammation and pain signaling.
Comparison with Similar Compounds
6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine can be compared with other similar compounds, such as:
2-Methyl-6-phenylimidazo[1,2-a]pyrazin-3-one: Known for its chemiluminescent properties.
N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: Another imidazo[1,5-a]pyrazine derivative with distinct biological activities.
Properties
CAS No. |
823806-59-3 |
---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C13H12N4/c1-10-9-17-12(7-14-10)15-8-13(17)16-11-5-3-2-4-6-11/h2-9,16H,1H3 |
InChI Key |
GDORBKDKKMLLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=C2C=N1)NC3=CC=CC=C3 |
Origin of Product |
United States |
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